3-(4-METHOXYPHENYL)-1-[(1E)-2-PHENYLETHENYL]BENZO[F]QUINOLINE
Overview
Description
3-(4-METHOXYPHENYL)-1-[(1E)-2-PHENYLETHENYL]BENZO[F]QUINOLINE is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-[(1E)-2-PHENYLETHENYL]BENZO[F]QUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a unique free radical cyclization cascade can be employed to construct the benzofuran ring, which is a crucial part of the compound’s structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as proton quantum tunneling can minimize side reactions and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-1-[(1E)-2-PHENYLETHENYL]BENZO[F]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(4-METHOXYPHENYL)-1-[(1E)-2-PHENYLETHENYL]BENZO[F]QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has potential therapeutic applications, such as anti-cancer agents and treatments for viral infections.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-[(1E)-2-PHENYLETHENYL]BENZO[F]QUINOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
3-(4-METHOXYPHENYL)-1-[(1E)-2-PHENYLETHENYL]BENZO[F]QUINOLINE is unique due to its specific structure, which imparts distinct biological activities and chemical properties
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[(E)-2-phenylethenyl]benzo[f]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO/c1-30-24-16-13-22(14-17-24)27-19-23(12-11-20-7-3-2-4-8-20)28-25-10-6-5-9-21(25)15-18-26(28)29-27/h2-19H,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRWOIUUSIFGE-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C=CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)/C=C/C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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